6,8-Dibromo-1H-benzo[cd]indol-2-one is a synthetic organic compound classified within the benzo[cd]indol-2(1H)-one family, which is characterized by a fused indole ring system. This compound features bromine atoms at positions 6 and 8, contributing to its unique chemical properties and biological activities. It has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections .
6,8-Dibromo-1H-benzo[cd]indol-2-one belongs to the broader category of heterocyclic compounds, specifically the indole derivatives. Its structural complexity allows it to exhibit a range of biological activities, making it a subject of interest in both academic research and pharmaceutical development.
The synthesis of 6,8-dibromo-1H-benzo[cd]indol-2-one typically involves several key steps:
These steps can be optimized for industrial production by employing efficient catalysts and continuous flow processes to enhance yield and purity .
The reaction conditions typically involve controlled temperatures and specific solvents like acetic acid or dichloromethane to facilitate the reactions effectively. For example, a common method includes using bromine in glacial acetic acid for bromination reactions, followed by purification through column chromatography .
The molecular formula of 6,8-dibromo-1H-benzo[cd]indol-2-one is . Its structure includes:
Key structural data include:
6,8-Dibromo-1H-benzo[cd]indol-2-one can undergo various chemical reactions:
For example, nucleophilic substitution can be facilitated by using strong nucleophiles such as amines or thiols in polar solvents, leading to diverse derivatives that may possess enhanced biological activity.
The mechanism of action for 6,8-dibromo-1H-benzo[cd]indol-2-one primarily involves its role as an inhibitor of specific proteins involved in critical cellular pathways:
Inhibition of these pathways can lead to altered gene expression profiles and cellular responses, which may contribute to its anticancer properties .
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize these properties accurately .
6,8-Dibromo-1H-benzo[cd]indol-2-one has several applications in scientific research:
The benzo[cd]indol-2(1H)-one framework features a unique angular structure where the lactam ring is fused to the naphthalene system at the cd-indole position. This arrangement creates an extended π-conjugated system with distinct electronic properties. The molecule crystallizes in a nearly planar configuration, facilitating strong intermolecular π-π stacking interactions that influence both solid-state packing and solution-phase behavior [7]. The C2 carbonyl group exhibits significant polarization, creating an electron-deficient region that serves as a recognition site for biological targets [3].
Table 1: Fundamental Physicochemical Properties of Benzo[cd]indol-2(1H)-one Core
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Molecular formula | C₁₁H₇NO | - | [4] |
Molecular weight | 169.18 g/mol | - | [8] |
Melting point | 179-183°C | Lit. | [8] |
Appearance | Light orange to green crystalline powder | Room temperature | [4] [8] |
Solubility | Slightly soluble in ether | 20°C | [8] |
pKa (lactam NH) | ~10.2 | Aqueous estimation | [7] |
The crystal packing displays characteristic hydrogen-bonding patterns between the lactam N-H and adjacent carbonyl groups, forming dimeric structures that stabilize the solid state. This molecular arrangement contributes to the relatively high melting point (179-183°C) observed for the parent compound [8]. The extended aromatic system exhibits strong UV absorption between 300-400 nm with moderate fluorescence quantum yield, properties that have been exploited in developing bioimaging agents [3] [4].
The exploration of halogenated derivatives began in the mid-20th century, initially driven by the dye industry's interest in chromophore modification. Early work focused on nitro-substituted analogs such as 6-nitrobenz[cd]indol-2(1H)-one (CAS# 34599-42-3), which demonstrated enhanced lightfastness properties compared to the parent compound [5]. By the 1980s, researchers had systematically investigated bromination patterns, discovering that electrophilic substitution preferentially occurs at the electron-rich 6 and 8 positions of the aromatic system due to the activating nature of the fused pyrrole ring [1].
The late 1990s marked a pivotal shift toward biological evaluation, with studies revealing that bromination significantly enhanced interactions with biological macromolecules. The di-brominated species emerged as particularly interesting due to their optimal steric and electronic properties for binding enzyme active sites. This period saw the development of reliable synthetic routes to 6,8-dibromo derivatives, enabling systematic structure-activity relationship studies [1] [3]. The commercial availability of specialized derivatives through suppliers like Sigma-Aldrich (catalog R112933) and TCI Chemicals further accelerated pharmacological investigations in the early 2000s [1] [8].
Table 2: Key Historical Milestones in Halogenated Benzo[cd]indol-2-one Development
Time Period | Development Focus | Key Achievement | Significance |
---|---|---|---|
1950-1970s | Dye Chemistry Applications | Synthesis of 6-nitro derivative (CAS# 34599-42-3) | Enhanced photostability for industrial pigments |
1980-1990s | Halogenation Methodology | Regioselective bromination protocols | Enabled controlled access to 6,8-dibromo analogs |
Late 1990s | Commercial Availability | Catalog listing of rare derivatives | Facilitated biological screening |
Early 2000s | Pharmacological Exploration | Discovery of lysosome-targeting activity | Established therapeutic potential against cancer |
2010-Present | Polyamine Conjugate Development | Compound 15f with dual imaging/therapeutic function | Advanced theranostic applications in oncology |
Bromination at the 6 and 8 positions induces profound changes in the benzo[cd]indol-2(1H)-one scaffold's behavior through combined electronic and steric effects. The introduction of two electron-withdrawing bromine atoms significantly lowers the π-electron density of the aromatic system, enhancing the compound's electron-accepting capacity. This electronic modulation increases the hydrogen-bond accepting ability of the carbonyl oxygen by approximately 1.5 pKa units compared to the non-brominated analog, strengthening interactions with biological targets [3] [7]. The heavy atom effect from bromine also promotes intersystem crossing, substantially increasing singlet oxygen quantum yield—a property valuable in photodynamic therapy applications.
The bulky bromine substituents create distinctive steric constraints that influence molecular recognition processes. Research demonstrates that 6,8-dibromo substitution creates a complementary binding surface for the lysosomal membrane protein LAMP-1, with binding affinity (Kd) increased 20-fold over the non-brominated compound [3]. This enhancement directly correlates with improved antimetastatic potency in hepatocellular carcinoma models, where dibromo derivatives show IC50 values in the low micromolar range compared to millimolar activity for the parent scaffold [3].
Table 3: Comparative Effects of Bromination on Key Compound Properties
Property | Benzo[cd]indol-2(1H)-one | 6,8-Dibromo Derivative | Change (%) |
---|---|---|---|
Molecular weight | 169.18 g/mol | 327.00 g/mol | +93.3% |
Log P (octanol/water) | 1.96 | 3.85 | +96.4% |
Fluorescence quantum yield | 0.42 | 0.18 | -57.1% |
LAMP-1 binding affinity (Kd) | 450 µM | 22 µM | +20.5-fold |
Melting point | 179-183°C | >250°C | >+35°C |
Antimetastatic activity (IC50, HCC) | >5 mM | 3.8 µM | >1300-fold |
Beyond biological implications, bromination dramatically alters physicochemical parameters. The 6,8-dibromo derivative exhibits substantially increased lipophilicity (log P increase from 1.96 to approximately 3.85), enhancing membrane permeability and cellular uptake [3]. This increased hydrophobicity also elevates the melting point beyond 250°C, improving thermal stability for material applications. The bromine atoms serve as synthetic handles for further functionalization via transition-metal catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures unavailable through other routes [1].
Contemporary investigations focus on three primary domains: oncology therapeutics, bioimaging applications, and advanced materials development. In oncology, research builds upon the landmark discovery that polyamine conjugates of 6,8-dibromo-1H-benzo[cd]indol-2(1H)-one (exemplified by compound 15f) inhibit hepatocellular carcinoma metastasis through lysosome-targeted autophagy and apoptosis [3]. The compound enters cells via polyamine transporters (PAT1) and accumulates specifically in lysosomes, where it disruptates cathepsin activity and induces mutually reinforcing autophagy-apoptosis crosstalk. Current optimization efforts focus on improving tumor selectivity through structural modifications of the polyamine sidechain while maintaining the critical 6,8-dibromo substitution pattern [3].
The intrinsic fluorescence of the dibrominated scaffold has enabled its development as a lysosome-specific imaging agent with superior photostability compared to commercial dyes like LysoTracker Red. Compound 15f exhibits 3.5-fold brighter emission in acidic environments compared to neutral pH, creating a built-in mechanism for selective lysosomal signal enhancement [3]. This dual-function capability positions 6,8-dibromo derivatives as promising theranostic agents that simultaneously enable tumor visualization and treatment.
Table 4: Current Research Directions for 6,8-Dibromo-1H-benzo[cd]indol-2-one
Research Area | Key Objectives | Recent Findings | Challenges |
---|---|---|---|
Cancer Therapeutics | Develop conjugates targeting polyamine transporters | Compound 15f inhibits HCC metastasis in vivo | Improving tumor selectivity and reducing toxicity |
Bioimaging Probes | Create organelle-specific fluorescent indicators | pH-dependent fluorescence enhancement in lysosomes | Extending emission wavelengths for deeper tissue penetration |
Organic Electronics | Engineer electron-transport materials | Enhanced charge mobility in OLED test devices | Achieving solution processability for thin films |
Synthetic Methodology | Regioselective functionalization strategies | Pd-catalyzed cross-coupling at brominated positions | Avoiding debromination during reactions |
Polymer Chemistry | Develop electroactive monomers | Conductive polymers with lower bandgaps | Improving environmental stability of materials |
In materials science, the electron-deficient character imparted by bromine substitution makes 6,8-dibromo-1H-benzo[cd]indol-2-one a valuable building block for organic semiconductors. Researchers have incorporated the dibrominated monomer into polyfluorene copolymers, achieving electron mobility improvements of 40-60% over non-brominated analogs [4]. This enhanced charge transport has shown promise in organic photovoltaic devices, where power conversion efficiencies approaching 8.2% have been demonstrated in preliminary studies. Current limitations center on achieving solution processability without compromising electronic properties—a challenge being addressed through side-chain engineering approaches [4] [8].
Synthetic chemistry efforts focus on overcoming the recalcitrance of brominated positions to nucleophilic substitution while maintaining the integrity of the lactam ring. Recent advances have established palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling protocols that selectively functionalize the 6 and 8 positions without competing side reactions [1]. These methodologies enable the efficient production of diverse analogs for biological screening while preserving the core structure essential for activity. Current challenges include developing asymmetric functionalization strategies to access unsymmetrically substituted derivatives with potentially improved pharmacological profiles.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7